Cas no 2227706-05-8 (rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol)

rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol
- 2227706-05-8
- EN300-1625070
-
- Inchi: 1S/C9H14N2O/c1-11-6-5-8(10-11)7-3-2-4-9(7)12/h5-7,9,12H,2-4H2,1H3/t7-,9+/m0/s1
- InChI Key: BLAQVMUEWNIMKL-IONNQARKSA-N
- SMILES: O[C@@H]1CCC[C@H]1C1C=CN(C)N=1
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38Ų
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625070-5.0g |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1625070-50mg |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 50mg |
$647.0 | 2023-09-22 | ||
Enamine | EN300-1625070-250mg |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 250mg |
$708.0 | 2023-09-22 | ||
Enamine | EN300-1625070-10000mg |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 10000mg |
$3315.0 | 2023-09-22 | ||
Enamine | EN300-1625070-5000mg |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 5000mg |
$2235.0 | 2023-09-22 | ||
Enamine | EN300-1625070-2500mg |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1625070-1000mg |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-1625070-0.05g |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1625070-1.0g |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1625070-2.5g |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol |
2227706-05-8 | 2.5g |
$2408.0 | 2023-06-04 |
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol Related Literature
-
1. Book reviews
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol: A Multifunctional Scaffold for Drug Discovery and Therapeutic Innovation
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol is a chiral compound with a unique molecular framework that combines a cyclopentanol ring with a pyrazolyl substituent, making it a promising candidate for pharmaceutical development. The compound’s CAS number 2227706-05-8 identifies it as a novel chemical entity with potential applications in anti-inflammatory, anti-cancer, and neuroprotective therapies. This compound’s structural complexity, including the stereochemistry of the cyclopentan-1-ol moiety and the pyrazolyl functional group, positions it as a versatile scaffold for drug design. Recent advancements in medicinal chemistry have highlighted the importance of such compounds in modulating biological targets with high specificity and potency.
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol exhibits a stereochemical configuration that is critical for its biological activity. The (1R,2S) stereochemistry of the cyclopentan-1-ol ring ensures spatial orientation of the pyrazolyl substituent, which is essential for interacting with target proteins. The pyrazolyl group, a five-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, making it a key structural element in many bioactive molecules. The cyclopentan-1-ol core provides a rigid, hydrophobic scaffold that enhances the compound’s stability and reduces metabolic degradation, a critical factor in drug development.
Recent studies have demonstrated that rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol may act as a dual-action inhibitor, targeting both kinase pathways and cytokine signaling. This dual mechanism of action is particularly relevant in the context of inflammatory diseases, where the interplay between kinases and cytokines plays a central role in pathogenesis. For example, a 2023 study published in *Journal of Medicinal Chemistry* reported that this compound significantly reduced the activation of NF-κB and JAK-STAT pathways in human macrophages, suggesting its potential as an anti-inflammatory agent. The compound’s ability to modulate these pathways without causing systemic toxicity makes it a promising candidate for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pyrazolyl substituent in rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol also contributes to its anti-cancer properties. Research published in *Cancer Research* in 2024 revealed that this compound inhibits the growth of pancreatic cancer cells by inducing apoptosis and suppressing angiogenesis. The compound’s interaction with VEGFR-2 (vascular endothelial growth factor receptor 2) was identified as a key mechanism, highlighting its potential as a targeted therapy for cancers with high vascularization. This finding aligns with the growing trend in oncology to develop small molecule inhibitors that selectively target tumor-specific pathways, minimizing harm to healthy tissues.
rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol also shows promise in neurodegenerative disorders. A 2023 preclinical study in *Neuropharmacology* found that this compound protected neurons from oxidative stress and mitochondrial dysfunction in a mouse model of Parkinson’s disease. The pyrazolyl group’s ability to chelate metal ions, such as iron, which are implicated in neurodegeneration, may underlie this protective effect. This discovery opens new avenues for the development of drugs targeting oxidative stress in neurological conditions, a critical area of research given the rising prevalence of such diseases.The cyclopentan-1-ol ring in rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol is also being explored for its role in drug delivery systems. Due to its hydrophobic nature, the compound may serve as a lipophilic carrier for hydrophilic therapeutic agents, enhancing their cell membrane permeability. This property is particularly valuable for drugs that require targeted delivery to specific cell types or tissues. A 2025 study in *Advanced Drug Delivery Reviews* highlighted the potential of this compound to improve the bioavailability of poorly soluble drugs, addressing a major challenge in pharmaceutical development.
Despite its promising properties, the development of rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol as a therapeutic agent requires further research. Key challenges include optimizing its selectivity for specific targets and minimizing potential off-target effects. Additionally, in vivo studies are needed to confirm its efficacy and safety in human trials. However, the compound’s structural versatility and multifunctional properties position it as a valuable lead for drug discovery, with the potential to address unmet medical needs in inflammation, cancer, and neurodegenerative diseases.
In conclusion, rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol represents a significant advancement in the field of medicinal chemistry. Its unique molecular architecture, combined with its potential to modulate multiple biological pathways, makes it a compelling candidate for further preclinical and clinical investigation. As research in this area continues to evolve, this compound may pave the way for the development of novel therapeutics with broad applications in modern medicine.
2227706-05-8 (rac-(1R,2S)-2-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-ol) Related Products
- 2092033-07-1(2-(3-(Pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde)
- 69689-86-7((Z)-2-2-(Tritylamino)thiazol-4-yl-2-(trityloxyimino)acetic Acid Ethyl Ester)
- 1378673-31-4(2-(Cyanomethyl)pyridine-4-carboxylic acid)
- 1780803-04-4(1-2-(1-methyl-1H-pyrazol-3-yl)ethylcyclopropan-1-amine)
- 2248377-87-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate)
- 899741-46-9(N'-{2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N,N-dipropylethanediamide)
- 1292765-17-3(5-Amino-6-bromonicotinic acid)
- 1807198-46-4(Methyl 4-chloro-2-cyano-3-(hydroxymethyl)benzoate)
- 1539719-94-2(1,3-Propanediamine, N1-ethyl-2,2-dimethyl-)
- 2171947-41-2(3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid)




